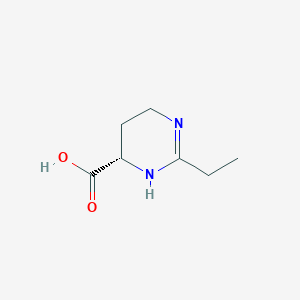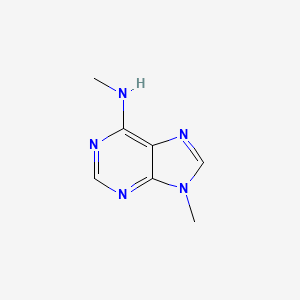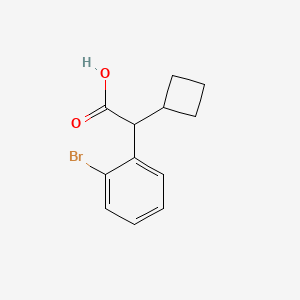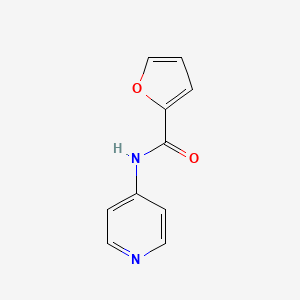
4-bromo-3-methoxy-1H-pyrazole-5-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Bromo-3-methoxy-1H-pyrazole-5-carboxylic acid (4-Br-3-OMe-Pyz-5-COOH) is an organic compound used in laboratory experiments and research studies. It is a versatile compound that can be used for a variety of purposes, including synthesis and scientific research applications. It is a brominated derivative of pyrazole-5-carboxylic acid, which is an important building block for the synthesis of organic compounds. The compound has a molecular formula of C5H5BrNO3 and a molecular weight of 184.02 g/mol.
Mécanisme D'action
4-Br-3-OMe-Pyz-5-COOH is a versatile compound that can be used in a variety of reactions. It can be used in the synthesis of organic compounds, as well as in the synthesis of pharmaceuticals and agrochemicals. The mechanism of action of 4-Br-3-OMe-Pyz-5-COOH is based on its ability to act as an electrophile in nucleophilic substitution reactions. In these reactions, the 4-Br-3-OMe-Pyz-5-COOH molecule is attacked by a nucleophile, such as an alcohol or an amine, and the resulting product is a new organic compound.
Biochemical and Physiological Effects
4-Br-3-OMe-Pyz-5-COOH is a versatile compound that has been used in a variety of laboratory experiments and research studies. It has been used in the synthesis of various organic compounds, as well as in the synthesis of pharmaceuticals and agrochemicals. However, there is limited information on the biochemical and physiological effects of 4-Br-3-OMe-Pyz-5-COOH. Studies have shown that 4-Br-3-OMe-Pyz-5-COOH is not toxic when used in laboratory experiments and research studies.
Avantages Et Limitations Des Expériences En Laboratoire
4-Br-3-OMe-Pyz-5-COOH is a versatile compound that has many advantages for laboratory experiments and research studies. It is a stable compound that is easy to synthesize and use in a variety of reactions. In addition, 4-Br-3-OMe-Pyz-5-COOH is relatively inexpensive and can be easily obtained from chemical suppliers. However, there are some limitations to using 4-Br-3-OMe-Pyz-5-COOH in laboratory experiments and research studies. It is a brominated compound, which means that it is highly reactive and can react with other compounds, such as amines and alcohols, if not handled properly. In addition, 4-Br-3-OMe-Pyz-5-COOH is a volatile compound and can easily evaporate if not stored properly.
Orientations Futures
The use of 4-Br-3-OMe-Pyz-5-COOH in laboratory experiments and research studies is an area of ongoing research. Future research could focus on the synthesis of new organic compounds using 4-Br-3-OMe-Pyz-5-COOH as a building block. In addition, further research could focus on the biochemical and physiological effects of 4-Br-3-OMe-Pyz-5-COOH, as well as its potential applications in the pharmaceutical and agrochemical industries. Finally, research could focus on the development of new methods for the synthesis of 4-Br-3-OMe-Pyz-5-COOH, as well as the development of new methods for its use in laboratory experiments and research studies.
Méthodes De Synthèse
4-Br-3-OMe-Pyz-5-COOH can be synthesized using a variety of methods. The most common method is the reaction of 4-bromo-3-methoxyphenylhydrazine with ethyl acetoacetate in the presence of a base, such as potassium carbonate. This reaction produces the desired compound in high yields. Other methods, such as the reaction of 4-bromo-3-methoxyphenylhydrazine with ethyl acetoacetate in the presence of a Lewis acid, can also be used to synthesize 4-Br-3-OMe-Pyz-5-COOH.
Applications De Recherche Scientifique
4-Br-3-OMe-Pyz-5-COOH is a versatile compound that is widely used in scientific research. It is used in the synthesis of various organic compounds, such as pyrazolones, pyrazolines, and pyrazolidines. It is also used in the synthesis of pharmaceuticals and agrochemicals, as well as in the synthesis of polymers. In addition, 4-Br-3-OMe-Pyz-5-COOH has been used in the synthesis of dyes, pigments, and other organic compounds.
Propriétés
IUPAC Name |
4-bromo-3-methoxy-1H-pyrazole-5-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5BrN2O3/c1-11-4-2(6)3(5(9)10)7-8-4/h1H3,(H,7,8)(H,9,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIRZJYWPIGJXIK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NNC(=C1Br)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.01 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(2S)-2-methylpyrrolidin-1-yl]propan-1-amine](/img/structure/B6619254.png)

![tert-butyl N-[(4S)-4-aminopentyl]carbamate](/img/structure/B6619265.png)
![tert-butyl N-[(2S)-5-aminopentan-2-yl]carbamate](/img/structure/B6619277.png)


![4-methyl-4H,5H,6H-imidazo[1,2-c][1,2,3]triazole-3-carbaldehyde](/img/structure/B6619299.png)






![4-methoxy-3H-pyrrolo[2,3-c]quinoline-1-carboxylic acid](/img/structure/B6619366.png)